5-Formyl-6-methoxypyridine-3-carboxylic acid
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Overview
Description
“5-Formyl-6-methoxypyridine-3-carboxylic acid” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. This particular compound has a formyl group (CHO), a methoxy group (OCH3), and a carboxylic acid group (COOH) attached to the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with a simple pyridine and introducing the formyl, methoxy, and carboxylic acid groups in subsequent reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with the formyl, methoxy, and carboxylic acid groups attached at the 5, 6, and 3 positions, respectively . The exact spatial arrangement would depend on the specific synthesis conditions.Chemical Reactions Analysis
As a pyridine derivative, this compound could participate in various chemical reactions. The formyl group could undergo reactions typical of aldehydes, such as nucleophilic addition. The methoxy group could be cleaved by strong acids. The carboxylic acid group could react with bases to form salts, with alcohols to form esters, and so on .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The exact properties (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-formyl-6-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-7-6(4-10)2-5(3-9-7)8(11)12/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPITZSCYDFWZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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